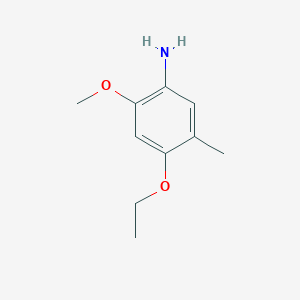
4-Ethoxy-2-methoxy-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-methoxy-5-methylaniline is an aromatic amine with the molecular formula C10H15NO2. This compound is characterized by the presence of ethoxy, methoxy, and methyl groups attached to an aniline ring. Aromatic amines like this compound are commonly found in various industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methoxy-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of an aromatic compound followed by reduction to form the corresponding amine. For instance, the nitration of 4-ethoxy-2-methoxy-5-methylbenzene can be followed by reduction using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reduction step is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine group, potentially forming secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives of this compound .
Scientific Research Applications
4-Ethoxy-2-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methoxy-5-methylaniline involves its interaction with various molecular targets. The ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aromatic amine group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Pathways involved may include metabolic processes that modify the amine group, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: Similar structure but lacks the ethoxy group.
4-Methoxy-2-methylaniline: Similar structure but lacks the ethoxy group.
2-Ethoxy-5-methylaniline: Similar structure but lacks the methoxy group.
Uniqueness
4-Ethoxy-2-methoxy-5-methylaniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-ethoxy-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C10H15NO2/c1-4-13-9-6-10(12-3)8(11)5-7(9)2/h5-6H,4,11H2,1-3H3 |
InChI Key |
NQAPPEDMIIWBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
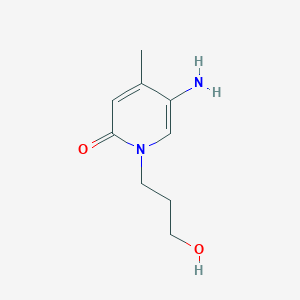
amine](/img/structure/B13320747.png)
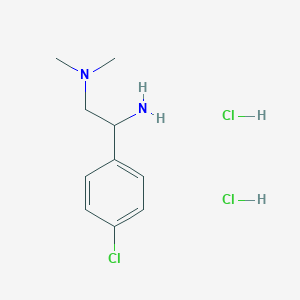
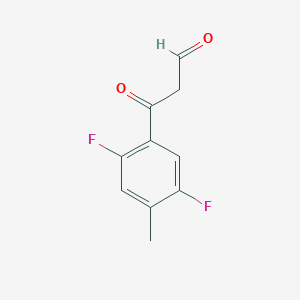
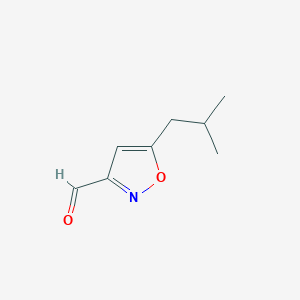
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)

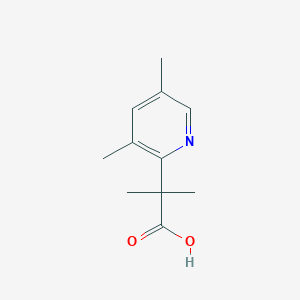

![N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
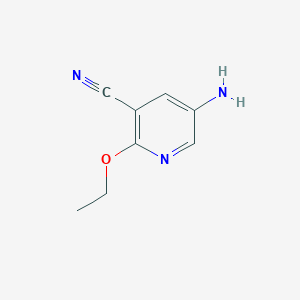
![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
